2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (coumarin) core substituted at the 2-position with a 4-methylphenyl group and at the 6-position with a benzamide moiety bearing a methyl substituent. The methyl groups at the benzamide and phenyl positions likely influence its physicochemical properties, such as solubility and lipophilicity, which are critical for bioavailability and target interaction.
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-7-9-17(10-8-15)23-14-21(26)20-13-18(11-12-22(20)28-23)25-24(27)19-6-4-3-5-16(19)2/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTUSSIHQXRLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl and phenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Coupling reactions: The final step often involves coupling the chromen-4-one derivative with a benzamide derivative using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, differing primarily in substituents on the benzamide or chromenone moieties.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Halogens (Br, Cl) : Bromine and chlorine increase molecular weight and polar surface area, which may enhance target binding via halogen bonds but reduce solubility .
- Methoxy Groups: The trimethoxy analog (C₂₆H₂₃NO₆) exhibits higher solubility in polar solvents due to increased hydrogen-bond acceptor capacity, making it more suitable for aqueous-based assays .
Spectroscopic and Crystallographic Insights
- Fluorescence Properties: Chromenone derivatives often exhibit intrinsic fluorescence. Methoxy-substituted analogs (e.g., 3,4,5-trimethoxy) may show redshifted emission spectra due to electron-donating effects, as observed in related benzamide-chromenone hybrids .
- Crystal Packing : The SHELX and WinGX software suites have been widely used to resolve crystal structures of similar compounds. For example, chloro and bromo derivatives often form tighter crystal lattices due to halogen-mediated intermolecular interactions, as seen in 4-bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide .
Biological Activity
2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structural features, including a chromenone core and a benzamide moiety, contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is , with a molecular weight of 369.4 g/mol. The structure includes functional groups that may influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.4 g/mol |
| Core Structure | Chromenone |
| Functional Groups | Methyl, Benzamide |
Antimicrobial Activity
The antimicrobial potential of chromenone derivatives has been documented in various studies. The ability to inhibit bacterial growth suggests that 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide may also possess antimicrobial properties. Preliminary screening against common pathogens could provide insights into its efficacy as an antimicrobial agent.
The exact mechanism of action for 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological processes. This interaction may modulate enzymatic activity or alter receptor signaling pathways, contributing to its biological effects.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have indicated that related chromenone compounds can induce apoptosis in cancer cell lines through caspase activation and mitochondrial pathway modulation.
- Structure-Activity Relationship (SAR) : Comparative studies have shown that modifications in the benzamide moiety can significantly affect the biological activity of chromenones. For example, varying the position and type of substituents on the aromatic rings can enhance or diminish anticancer activity.
- Pharmacological Screening : A recent pharmacological screening identified several chromenone derivatives with promising activities against specific cancer types and bacterial strains, suggesting a potential therapeutic role for 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
